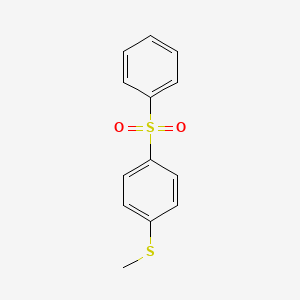

Methyl(4-(phenylsulfonyl)phenyl)sulfane

Description

Properties

Molecular Formula |

C13H12O2S2 |

|---|---|

Molecular Weight |

264.4 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-4-methylsulfanylbenzene |

InChI |

InChI=1S/C13H12O2S2/c1-16-11-7-9-13(10-8-11)17(14,15)12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

BHSLPKNWZNHIDV-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The electronic and steric nature of substituents on aryl sulfides significantly influences their chemical behavior. Key comparisons include:

Table 1: Comparative Properties of Methyl(4-Substituted Phenyl)sulfane Derivatives

Key Observations :

- Electron-withdrawing substituents (e.g., Cl, NO₂, SO₂Ph, CF₃) reduce reactivity in oxidation reactions. For example, (2-chlorophenyl)(methyl)sulfane (6a) failed to oxidize to sulfones due to steric and electronic hindrance .

- Synthetic challenges : Suzuki–Miyaura coupling reactions with (4-(methylthio)phenyl)-boronic acid failed, suggesting sulfur coordination may interfere with catalytic cycles .

Reactivity in Organic Transformations

Oxidation to Sulfones/Sulfoxides

Electron-deficient aryl sulfides exhibit resistance to oxidation. Similarly, this compound’s phenylsulfonyl group may further retard oxidation due to its strong electron-withdrawing nature.

Dimerization and Stacking Interactions

Computational studies on methyl(4-(naphthalen-2-yl)phenyl)sulfane ("NA1") revealed that extended aromatic systems enhance dimerization energies via π-π stacking. In contrast, the phenylsulfonyl group in this compound may reduce stacking efficiency due to its polar nature and non-planar geometry .

Q & A

Q. What are the common synthetic routes for Methyl(4-(phenylsulfonyl)phenyl)sulfane, and how do reaction conditions influence yield?

- Methodological Answer : A base-promoted coupling approach is frequently employed. For example, aryl halides (e.g., iodobenzene derivatives) react with thiols or disulfides under transition-metal-free conditions using KOtBu as a base and DMSO as a solvent. Reaction parameters such as temperature (e.g., flash conditions), stoichiometry of reagents, and solvent polarity critically affect yield. Evidence from analogous sulfane syntheses shows yields ranging from 38% to 86%, depending on substituent electronic effects and purification methods like flash chromatography .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, including , , and (if applicable), is critical for confirming the sulfane and sulfonyl moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. For example, NMR peaks near δ 2.46 ppm (methyl sulfane) and aromatic protons between δ 7.1–7.3 ppm are diagnostic. NMR signals for sulfonyl carbons typically appear at δ 130–140 ppm .

Q. What purification techniques are optimal for isolating this compound?

- Methodological Answer : Flash chromatography using hexanes/ethyl acetate gradients (e.g., 50:1) effectively separates the product from byproducts. For polar derivatives, silica gel columns with dichloromethane/methanol mixtures may be required. Purity is confirmed via HPLC or GC-MS, with retention times matched to standards .

Advanced Research Questions

Q. How do catalytic systems (e.g., iron or cobalt) influence cross-coupling reactions in synthesizing this compound derivatives?

- Methodological Answer : Iron catalysts enable phosphine-free coupling of non-activated alkyl halides with alkynyl Grignard reagents. For example, iron-catalyzed reactions with ((4-(methylthio)phenyl)ethynyl)magnesium bromide yield alkynyl sulfanes (38% yield). Cobalt systems, via olefin cobaltate intermediates, offer alternatives for hydrogenation or functionalization, though selectivity depends on ligand design and solvent .

Q. What strategies resolve contradictions in NMR spectral data for structurally similar sulfane derivatives?

- Methodological Answer : Ambiguities in NMR splitting (e.g., overlapping aromatic signals) can be resolved using 2D techniques like COSY or HSQC. For example, in Methyl(4-(prop-1-en-2-yl)phenyl)sulfane, -NMR δ 159.0 (sulfonyl carbon) and δ 21.9 (methyl) distinguish substituents. Deuterated solvent choice (CDCl₃ vs. DMSO-d₆) may also clarify peak assignments .

Q. How does the electronic nature of substituents on the phenyl ring affect the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Electron-withdrawing groups (e.g., sulfonyl) deactivate the phenyl ring, reducing electrophilicity. In contrast, electron-donating groups (e.g., methoxy) enhance reactivity. For instance, sulfonamide derivatives (e.g., 4-methyl-N-(4-methylphenyl)benzenesulfonamide) show altered hydrogen-bonding patterns in crystal structures, influencing solubility and reaction kinetics .

Q. What are the challenges in scaling up laboratory-scale syntheses of this compound for preclinical studies?

- Methodological Answer : Scaling requires optimizing exothermic reactions (e.g., base-mediated couplings) for heat dissipation. Solvent recovery (e.g., DMSO) and minimizing column chromatography through crystallization (e.g., using ethanol/water mixtures) improve sustainability. Process analytical technology (PAT) monitors critical quality attributes like purity and particle size .

Methodological Notes

- Spectral Data Interpretation : Cross-reference HRMS and NMR with computational tools (e.g., ACD/Labs or MestReNova) to validate assignments.

- Catalytic Optimization : Screen ligands (e.g., bipyridines for iron) to enhance turnover numbers in cross-couplings.

- Contradiction Management : Use controlled experiments (e.g., isotopic labeling) to trace unexpected byproducts in complex reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.